
Seviteronel in Triple-Negative Breast Cancer: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Seviteronel

Cat. No.: B612235 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
Triple-negative breast cancer (TNBC) presents a significant clinical challenge due to the

absence of well-defined molecular targets, such as the estrogen receptor (ER), progesterone

receptor (PR), and human epidermal growth factor receptor 2 (HER2).[1][2] Consequently,

treatment for TNBC has traditionally been limited to cytotoxic chemotherapy.[3] However, a

subset of TNBC, ranging from 15% to 35%, expresses the androgen receptor (AR), highlighting

a potential therapeutic avenue.[1][4] Seviteronel (INO-464) has emerged as a promising

investigational agent in this context. It is an orally bioavailable, selective, dual-mechanism

inhibitor that targets both cytochrome P450c17a (CYP17) 17,20-lyase and the androgen

receptor.[3] This dual action not only inhibits androgen synthesis, thereby reducing downstream

estrogen production, but also directly antagonizes AR activity.[3][5] This technical guide

provides an in-depth overview of seviteronel's mechanism of action, preclinical and clinical

data, and experimental protocols relevant to its investigation in AR-positive TNBC.

Mechanism of Action: Dual Inhibition of Androgen
Signaling
Seviteronel exerts its anti-tumor effects through a unique dual mechanism of action, disrupting

the androgen receptor signaling pathway at two critical points:
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CYP17 Lyase Inhibition: Seviteronel is a selective inhibitor of CYP17 17,20-lyase, an

essential enzyme in the androgen biosynthesis pathway.[3][5] It is approximately 10-fold

more selective for CYP17 lyase over CYP17 17-α hydroxylase, which minimizes the impact

on cortisol production compared to other agents like abiraterone.[3][5] By inhibiting CYP17

lyase, seviteronel reduces the production of androgens, the ligands that activate the

androgen receptor.[3] In vitro, seviteronel inhibits CYP17 lyase with an IC50 of 69 nM.[1]

Androgen Receptor Antagonism: In addition to blocking androgen synthesis, seviteronel
acts as a direct competitive antagonist of the androgen receptor.[3] It binds to both wild-type

and mutated forms of the AR, preventing the binding of androgens and subsequent receptor

activation.[3] This direct inhibition further ensures a comprehensive blockade of AR-mediated

signaling. Seviteronel has been shown to reduce the nuclear translocation and

accumulation of AR.[1]

This dual mechanism provides a more complete shutdown of the AR signaling axis than agents

that only target either ligand production or receptor binding.

Caption: Seviteronel's dual mechanism of action in TNBC.

Preclinical Data
Seviteronel has demonstrated significant anti-tumor activity in both in vitro and in vivo

preclinical models of AR-positive TNBC.

In Vitro Studies
Cell Viability and Proliferation: In AR+ TNBC cell lines such as MDA-MB-453 and

SUM159PT, seviteronel inhibits cell proliferation with an IC50 greater than 10 μM.[5][6]

While its single-agent cytotoxicity is limited at lower concentrations, its primary role in many

preclinical settings is in combination therapies.[4]

Radiosensitization: Seviteronel has been shown to act as a radiosensitizing agent in AR+

TNBC cells.[4][7] When combined with radiation, seviteronel (at concentrations of 1 or 5

μM) leads to a significant increase in DNA double-strand breaks, as measured by γH2AX

foci, and delays their repair.[1][7] This effect is AR-dependent, as it is not observed in AR-

negative TNBC cell lines.[4][7] Clonogenic survival assays have demonstrated radiation

enhancement ratios of 1.20–1.89 in AR+ TNBC models treated with seviteronel.[4][7][8]
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Combination with Chemotherapy: Preclinical studies have indicated that seviteronel can

sensitize TNBC cells to chemotherapy.[9] In response to chemotherapy, androgen receptor

activation can drive cells into a cancer stem cell state; seviteronel, by antagonizing AR, can

suppress this transition and enhance the efficacy of chemotherapy.[9] The combination of

seviteronel with chemotherapy resulted in a 70% to 100% greater reduction in tumor size in

preclinical models compared to chemotherapy alone.[10]

Combination with CDK4/6 Inhibitors: The combination of seviteronel with the CDK4/6

inhibitor abemaciclib has shown synergistic effects in AR+ TNBC models.[5]

Table 1: Summary of In Vitro Activity of Seviteronel in TNBC
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Cell Line AR Status Assay Treatment
Key
Findings

Reference

MDA-MB-453 Positive Cell Viability

Seviteronel

(increasing

concentration

s)

IC50 > 10 μM [5][6]

SUM159PT Positive Cell Viability

Seviteronel

(increasing

concentration

s)

Inhibition of

proliferation

at > 10 μM

[5][6]

MDA-MB-453 Positive
Clonogenic

Survival

Seviteronel +

Radiation

Radiation

enhancement

ratios of

1.28–1.47

[4]

ACC-422 Positive
Clonogenic

Survival

Seviteronel +

Radiation

Radiation

enhancement

ratios of

1.20–1.89

[4][7]

MDA-MB-

453, ACC-

422

Positive γH2AX Foci

Seviteronel (1

or 5 μM) +

Radiation

Increased

DNA double-

strand breaks

and delayed

repair

[7]

MDA-MB-231 Negative
Clonogenic

Survival

Seviteronel +

Radiation

No

radiosensitiza

tion observed

[4][7]

In Vivo Studies
Xenograft Models: In a patient-derived xenograft (PDX) model of AR+ TNBC (HCI-009),

treatment with seviteronel at 150 mg/kg/day orally resulted in a significant decrease in

tumor volume and growth rate.[11] In an MDA-MB-453 xenograft model, seviteronel
administered at 75 mg/kg daily in combination with radiation (2 Gy) demonstrated a
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synergistic anti-tumor effect, with a significant reduction in tumor volume and a delay in

tumor doubling and tripling times.[1][4]

Table 2: Summary of In Vivo Activity of Seviteronel in TNBC Xenograft Models

Xenograft
Model

Treatment Dose Key Findings Reference

HCI-009 (PDX) Seviteronel
150 mg/kg/day,

p.o.

Significant

decrease in

tumor volume

and growth rate

[11]

MDA-MB-453
Seviteronel +

Radiation

75 mg/kg/day,

p.o. + 2 Gy

Synergistic anti-

tumor effect;

significant

reduction in

tumor volume

[1][4]

MDA-MB-453 Seviteronel Dose-dependent

Significantly

inhibited tumor

volume and

growth rate

[5][6]

Clinical Data
A Phase 1, open-label, multicenter study (NCT02580448) evaluated the safety, tolerability,

pharmacokinetics, and preliminary efficacy of seviteronel in women with advanced ER-positive

or triple-negative breast cancer.[3][12][13]

Safety and Tolerability
Nineteen women were enrolled in the study and received seviteronel in de-escalating dose

cohorts of 750 mg, 600 mg, and 450 mg once daily (QD).[3]

The majority of adverse events (AEs) were Grade 1/2, with the most common being tremor

(42%), nausea (42%), vomiting (37%), and fatigue (37%).[3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.cancer-research-network.com/2024/04/26/seviteronel-is-an-orally-active-cyp17-lyase-inhibitor-for-triple-negative-breast-cancer-research/
https://www.frontiersin.org/journals/endocrinology/articles/10.3389/fendo.2020.00035/full
https://www.benchchem.com/product/b612235?utm_src=pdf-body
https://aacrjournals.org/cancerres/article/79/4_Supplement/P5-05-05/639812/Abstract-P5-05-05-Targeting-the-androgen-receptor
https://www.cancer-research-network.com/2024/04/26/seviteronel-is-an-orally-active-cyp17-lyase-inhibitor-for-triple-negative-breast-cancer-research/
https://www.frontiersin.org/journals/endocrinology/articles/10.3389/fendo.2020.00035/full
https://aacrjournals.org/mct/article/20/6/1062/673268/Activity-of-Combined-Androgen-Receptor-Antagonism
https://aacrjournals.org/mct/article-pdf/20/6/1062/3104067/1062.pdf
https://www.benchchem.com/product/b612235?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6226357/
https://pubmed.ncbi.nlm.nih.gov/29744674/
https://go.drugbank.com/indications/DBCOND0068542/clinical_trials/DB12275?phase=1%2C2&status=completed
https://www.benchchem.com/product/b612235?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6226357/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6226357/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612235?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dose-limiting toxicities (DLTs) were observed at the 750 mg and 600 mg QD doses.[3][12]

The recommended Phase 2 dose (RP2D) was established at 450 mg QD.[3][12]

Pharmacokinetics
Pharmacokinetic analysis revealed a dose-proportional relationship for peak and trough

plasma drug concentrations and overall exposure (AUC) after a single dose.[3]

The half-life of seviteronel ranged from 6.4 to 8.4 hours, supporting once-daily dosing.[3]

Efficacy
The primary efficacy endpoint for TNBC patients was the clinical benefit rate at 16 weeks

(CBR16), defined as stable disease, partial response, or complete response.[3]

At the RP2D of 450 mg QD, 2 out of 7 subjects with TNBC achieved CBR16.[3][12]

No objective tumor responses were reported in this Phase 1 study.[3][12]

Table 3: Summary of Phase 1 Clinical Trial of Seviteronel in TNBC

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6226357/
https://pubmed.ncbi.nlm.nih.gov/29744674/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6226357/
https://pubmed.ncbi.nlm.nih.gov/29744674/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6226357/
https://www.benchchem.com/product/b612235?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6226357/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6226357/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6226357/
https://pubmed.ncbi.nlm.nih.gov/29744674/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6226357/
https://pubmed.ncbi.nlm.nih.gov/29744674/
https://www.benchchem.com/product/b612235?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612235?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Finding Reference

Study Design
Phase 1, open-label, de-

escalating dose cohorts
[3][12]

Patient Population

Women with locally advanced

or metastatic TNBC or ER+

breast cancer

[3]

Dosing Cohorts
750 mg, 600 mg, 450 mg once

daily
[3]

Recommended Phase 2 Dose 450 mg once daily [3][12]

Most Common AEs (Grade

1/2)

Tremor (42%), nausea (42%),

vomiting (37%), fatigue (37%)
[3]

Half-life 6.4 - 8.4 hours [3]

Efficacy (TNBC at RP2D)
2 of 7 subjects achieved

CBR16
[3][12]

A Phase 1/2 clinical trial (NCT04947189) is currently investigating seviteronel in combination

with docetaxel in patients with AR-positive metastatic TNBC.[2]

Experimental Protocols
In Vitro Cell Viability Assay (Crystal Violet)

Cell Seeding: Seed AR+ TNBC cells (e.g., MDA-MB-453, SUM159PT) in 96-well plates at a

density of 5,000-10,000 cells per well in full-serum media and allow them to adhere

overnight.

Treatment: Treat the cells with increasing concentrations of seviteronel (e.g., 0.1 to 50 μM)

or DMSO as a vehicle control.

Incubation: Incubate the plates for 5 days at 37°C in a humidified atmosphere with 5% CO2.

Staining:

Wash the cells with phosphate-buffered saline (PBS).
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Fix the cells with 10% formalin for 15 minutes.

Stain the cells with 0.5% crystal violet solution for 20 minutes.

Destaining and Measurement:

Wash the plates with water to remove excess stain.

Solubilize the stain with 10% acetic acid.

Measure the absorbance at 590 nm using a microplate reader.

Data Analysis: Normalize the absorbance values to the DMSO-treated control cells to

determine cell viability.

Clonogenic Survival Assay
Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells) in 6-well plates and allow

them to attach overnight.

Treatment: Treat the cells with a fixed concentration of seviteronel (e.g., 1 or 5 μM) or

DMSO for a specified duration (e.g., 24 hours) prior to irradiation.

Irradiation: Irradiate the plates with increasing doses of radiation (e.g., 0, 2, 4, 6 Gy).

Incubation: Incubate the plates for 10-14 days to allow for colony formation.

Staining:

Fix the colonies with a mixture of methanol and acetic acid.

Stain with 0.5% crystal violet.

Colony Counting: Count the number of colonies containing at least 50 cells.

Data Analysis: Calculate the surviving fraction at each radiation dose, normalized to the

plating efficiency of the non-irradiated control. The radiation enhancement ratio can be

calculated from the survival curves.
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In Vitro Studies

In Vivo Studies

Clinical Trials
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Caption: Preclinical to clinical workflow for seviteronel in TNBC.
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Future Directions and Conclusion
Seviteronel represents a promising targeted therapy for the subset of triple-negative breast

cancers that express the androgen receptor. Its dual mechanism of inhibiting both androgen

synthesis and the androgen receptor provides a robust method for disrupting this key signaling

pathway. Preclinical data have demonstrated its potential as a radiosensitizer and in

combination with chemotherapy. Early clinical data have established a manageable safety

profile and recommended dose for further investigation.

Ongoing and future research will be critical to fully elucidate the role of seviteronel in the

treatment of TNBC. Key areas of focus include:

Combination Therapies: Further investigation into combinations with chemotherapy, PARP

inhibitors, and other targeted agents is warranted.

Biomarker Development: Identifying predictive biomarkers beyond AR expression to select

patients most likely to respond to seviteronel is crucial.

Resistance Mechanisms: Understanding potential mechanisms of resistance to seviteronel
will be important for developing strategies to overcome it.

In conclusion, seviteronel holds promise as a novel therapeutic agent for AR-positive TNBC, a

patient population with limited treatment options. Continued research and clinical development

are essential to translate its preclinical potential into meaningful clinical benefit.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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